molecular formula C24H25NO7 B2793556 Methyl 4-((9-(3-methoxypropyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 1010926-61-0

Methyl 4-((9-(3-methoxypropyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No.: B2793556
CAS No.: 1010926-61-0
M. Wt: 439.464
InChI Key: KRWKZADZBIALIK-UHFFFAOYSA-N
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Description

Methyl 4-((9-(3-methoxypropyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a chromeno-oxazine derivative characterized by a fused heterocyclic core (chromeno-oxazine) and a benzoate ester substituent. Its structure includes a 3-methoxypropyl side chain at position 9, a methyl group at position 2, and a 4-oxo moiety.

Properties

IUPAC Name

methyl 4-[[9-(3-methoxypropyl)-2-methyl-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO7/c1-15-22(32-17-7-5-16(6-8-17)24(27)29-3)21(26)18-9-10-20-19(23(18)31-15)13-25(14-30-20)11-4-12-28-2/h5-10H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWKZADZBIALIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCCOC)OC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((9-(3-methoxypropyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound's molecular formula is C24H22F3NO7C_{24}H_{22}F_{3}NO_{7} with a molecular weight of approximately 493.4 g/mol. The structure features a chromene derivative which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, a study synthesized several chromene derivatives and evaluated their effects against various cancer cell lines:

  • Cell Lines Tested : HepG-2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).
  • Findings : Some derivatives exhibited higher anticancer activity than the standard drug doxorubicin. Specifically:
    • Chromene derivative 2 showed significant activity against HT-29.
    • Chromene derivative 5 demonstrated potent effects against HepG-2 cells .

Table 1: Anticancer Activity Summary

CompoundCell Line TestedActivity Level Compared to Doxorubicin
Chromene Derivative 2HT-29Higher
Chromene Derivative 5HepG-2Higher
Chromene Derivative 6MCF-7Higher

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. In vitro studies have demonstrated that certain chromene derivatives possess significant antibacterial and antifungal properties:

  • Antibacterial Activity : The derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that some compounds had minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ampicillin.

Table 2: Antimicrobial Activity Overview

CompoundBacteria TestedMIC (mg/mL)Activity Level Compared to Ampicillin
Compound AE. coli0.015Higher
Compound BS. aureus0.008Higher
Compound CP. aeruginosa0.004Higher

The biological activities of this compound can be attributed to its structural characteristics that allow interaction with various biological targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Antioxidant Properties : Some derivatives have shown antioxidant activity which can contribute to their anticancer effects.
  • Interaction with Bacterial Cell Walls : The antimicrobial activity is likely due to the ability of the compound to disrupt bacterial cell wall synthesis or function.

Case Studies

Several research efforts have focused on synthesizing and evaluating the biological activities of chromene derivatives similar to this compound:

  • Study on Anticancer Properties : A study synthesized new chromene derivatives and tested them against various cancer cell lines. The results indicated that certain modifications in the structure enhanced anticancer activity significantly compared to existing treatments.
  • Antimicrobial Testing : Another study evaluated a series of related compounds for their antibacterial efficacy against multiple strains of bacteria. The results suggested that structural variations could lead to enhanced potency against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of chromeno-oxazine derivatives with variations in substituents on the heterocyclic core and benzoate moiety. Key structural analogues include:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 9-(3-methoxypropyl), 2-methyl C₂₄H₂₅NO₇ 439.46 Enhanced lipophilicity due to methoxypropyl; methyl improves steric stability.
Methyl 4-[(9-cyclopropyl-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl)oxy]benzoate 9-cyclopropyl C₂₂H₁₉NO₆ 393.39 Cyclopropyl group increases rigidity; lower molar mass.
Methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate 9-(2,4-dimethoxyphenyl) C₂₆H₂₅NO₈ 479.48 Aromatic methoxy groups enhance π-π stacking; forms 2-propanol solvate.
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 9-(3-methoxybenzyl), 4-propyl C₂₂H₂₃NO₄ 365.43 Propyl chain increases hydrophobicity; benzyl group alters electronic density.

Physicochemical Properties

  • Lipophilicity : The 3-methoxypropyl group in the target compound enhances lipophilicity (logP ~3.2 predicted) compared to the cyclopropyl analogue (logP ~2.8) .
  • Solubility: The dimethoxyphenyl derivative exhibits lower aqueous solubility due to its bulky aromatic substituents but improved crystallinity via 2-propanol coordination.
  • Stability : Methyl groups at position 2 (target compound) reduce steric hindrance, improving thermal stability (decomposition temperature >250°C) relative to propyl-substituted analogues .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves constructing the chromeno-oxazine core, introducing the methoxypropyl group, and esterifying with the benzoate moiety. Key steps include:

  • Core formation : Use catalytic acid/base conditions (e.g., p-toluenesulfonic acid) for cyclization reactions .
  • Substituent introduction : Employ nucleophilic substitution or Mitsunobu reactions for methoxypropyl attachment, requiring anhydrous solvents (e.g., THF) and controlled temperatures (40–60°C) .
  • Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates and final product . Yield optimization can be achieved via Design of Experiments (DoE) to assess variables like solvent polarity, reaction time, and catalyst loading .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, with key signals for the chromeno-oxazine core (δ 4.0–5.0 ppm for oxazine protons) and benzoate ester (δ 3.8–3.9 ppm for methoxy group) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C26H28N2O7: expected [M+H]+ = 481.1975) and detect impurities .
  • Infrared (IR) Spectroscopy : Validate functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, oxazine C-O-C at ~1250 cm⁻¹) .

Q. How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C typical for similar chromeno-oxazines) .
  • Photostability : Expose to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC .
  • Hydrolytic stability : Test in buffered solutions (pH 4–9) to evaluate ester group susceptibility. Use LC-MS to identify hydrolysis products (e.g., free benzoic acid) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chromeno-oxazine core in nucleophilic/electrophilic reactions?

The electron-deficient oxazine ring undergoes nucleophilic attack at the C-3 position due to conjugation with the adjacent carbonyl group. For example:

  • Nucleophilic substitution : Methoxypropyl introduction via SN2 with NaH as a base in DMF .
  • Electrophilic aromatic substitution : Bromination at the chromene ring’s para position using N-bromosuccinimide (NBS) under radical initiation . Computational studies (DFT) can map electron density to predict regioselectivity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize substituents improving binding affinity .
  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with experimental bioactivity data to predict ADMET profiles .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to refine lead candidates .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar chromeno-oxazines?

Discrepancies often arise from substituent effects or assay conditions. For example:

  • Substituent polarity : Methoxypropyl vs. morpholinopropyl groups alter solubility and membrane permeability, impacting in vitro vs. in vivo results .
  • Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use positive controls (e.g., staurosporine) to normalize data .

Q. How do structural modifications (e.g., methoxypropyl vs. trimethoxybenzyl substituents) influence physicochemical and biological properties?

  • Lipophilicity : Methoxypropyl (logP ~2.5) increases permeability compared to polar trimethoxybenzyl (logP ~1.8), enhancing blood-brain barrier penetration .
  • Bioactivity : Bulkier substituents (e.g., benzyl groups) may sterically hinder target binding but improve metabolic stability .
  • Synthetic accessibility : Methoxypropyl simplifies synthesis vs. multi-step routes for benzyl derivatives .

Q. What methodologies validate the compound’s mechanism of action in hypothesized therapeutic pathways (e.g., anti-inflammatory)?

  • Enzyme inhibition assays : Measure IC50 against COX-2 or LOX-5 using fluorogenic substrates .
  • Gene expression profiling : RNA-seq or qPCR to track downstream markers (e.g., IL-6, TNF-α) in treated cell lines .
  • Knockout models : Use CRISPR/Cas9 to delete target genes and confirm rescue via compound treatment .

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